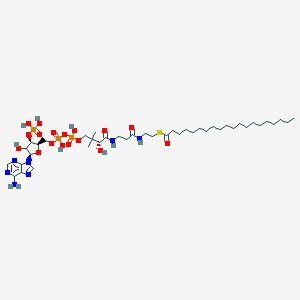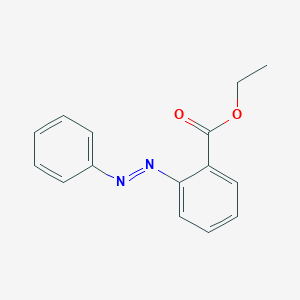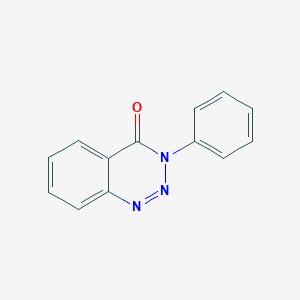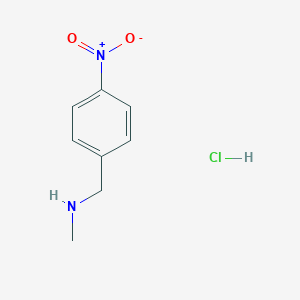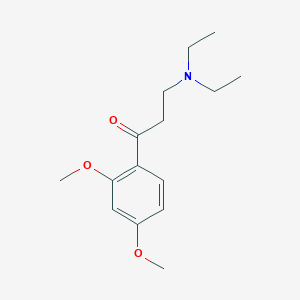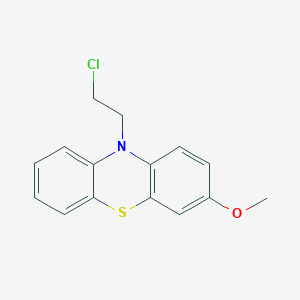
10-(2-Chloroethyl)-3-methoxy-10h-phenothiazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-(2-Chloroethyl)-3-methoxy-10h-phenothiazine, commonly known as Chlorpromazine, is a medication used to treat various mental illnesses such as schizophrenia, bipolar disorder, and nausea and vomiting. Chlorpromazine belongs to the phenothiazine class of drugs and acts as a dopamine receptor antagonist.
Wirkmechanismus
Chlorpromazine acts as a dopamine receptor antagonist, blocking the action of dopamine in the brain. Dopamine is a neurotransmitter that plays a key role in regulating mood, motivation, and behavior. By blocking dopamine receptors, Chlorpromazine reduces the symptoms of psychosis and other mental disorders.
Biochemical and Physiological Effects:
Chlorpromazine has several biochemical and physiological effects on the body. It binds to several receptors in the brain, including dopamine, serotonin, and histamine receptors. Chlorpromazine also has anticholinergic effects, which can cause dry mouth, blurred vision, and constipation. In addition, Chlorpromazine can cause sedation, dizziness, and orthostatic hypotension.
Vorteile Und Einschränkungen Für Laborexperimente
Chlorpromazine has several advantages and limitations for lab experiments. It is a well-studied drug with a long history of use in clinical practice. This makes it a useful tool for researchers studying mental disorders and the effects of dopamine receptor antagonists. However, Chlorpromazine has several limitations, including its potential for side effects and its narrow therapeutic index. Researchers must be careful when administering Chlorpromazine to avoid adverse reactions.
Zukünftige Richtungen
There are several future directions for research on Chlorpromazine. One area of interest is the development of new dopamine receptor antagonists with fewer side effects and greater efficacy. Another area of interest is the use of Chlorpromazine in combination with other drugs to treat mental disorders. Finally, researchers are interested in exploring the long-term effects of Chlorpromazine on the brain and the potential for neurotoxicity.
Synthesemethoden
Chlorpromazine is synthesized by the reaction of 2-chloro-N,N-dimethylethylamine with 3-methoxyphenothiazine in the presence of sodium amide. The reaction occurs in anhydrous conditions and yields Chlorpromazine.
Wissenschaftliche Forschungsanwendungen
Chlorpromazine has been extensively studied for its therapeutic effects in treating various mental disorders. It has been shown to be effective in reducing the symptoms of schizophrenia, bipolar disorder, and other psychotic disorders. Chlorpromazine is also used to treat nausea and vomiting, especially in patients undergoing chemotherapy.
Eigenschaften
CAS-Nummer |
19555-64-7 |
|---|---|
Produktname |
10-(2-Chloroethyl)-3-methoxy-10h-phenothiazine |
Molekularformel |
C15H14ClNOS |
Molekulargewicht |
291.8 g/mol |
IUPAC-Name |
10-(2-chloroethyl)-3-methoxyphenothiazine |
InChI |
InChI=1S/C15H14ClNOS/c1-18-11-6-7-13-15(10-11)19-14-5-3-2-4-12(14)17(13)9-8-16/h2-7,10H,8-9H2,1H3 |
InChI-Schlüssel |
RZYVFXOPTABIAV-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)N(C3=CC=CC=C3S2)CCCl |
Kanonische SMILES |
COC1=CC2=C(C=C1)N(C3=CC=CC=C3S2)CCCl |
Andere CAS-Nummern |
19555-64-7 |
Synonyme |
10-(2-chloroethyl)-3-methoxy-phenothiazine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




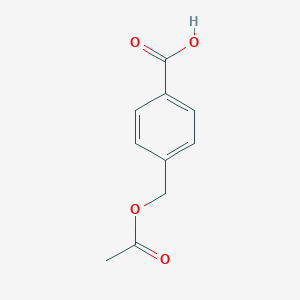
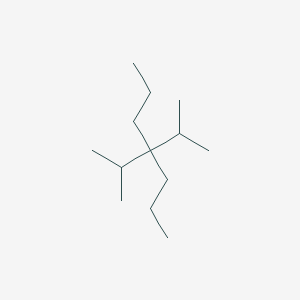

![2-Propenoic acid, 2-[ethyl[(nonafluorobutyl)sulfonyl]amino]ethyl ester](/img/structure/B100422.png)


